ethyl 2-{[(5-amino-1H-1,2,4-triazol-1-yl)carbothioyl]amino}acetate
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Overview
Description
Ethyl 2-{[(5-amino-1H-1,2,4-triazol-1-yl)carbothioyl]amino}acetate is a useful research compound. Its molecular formula is C7H11N5O2S and its molecular weight is 229.26. The purity is usually 95%.
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Scientific Research Applications
Cyclisation Reactions and Formation of Azolo[5,1-c][1,2,4]Triazines
Ethyl 2-cyano-2-(1,2,4-trizol-5-ylhydrazono)acetate, a related compound, is used in cyclisation reactions to form a mixture of ethyl 7-amino-1,2,4-triazolo[5,1-c][1,2,4]triazine-6-carboxylate and other triazolotriazines. This demonstrates the compound's role in synthesizing complex triazine derivatives, which are of interest due to their potential applications in pharmaceuticals and agrochemicals (Gray, Stevens, Tennant, & Vevers, 1976).
Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives
This compound is instrumental in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These derivatives are created through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. Such compounds are of significant interest for their potential pharmacological activities (Mohamed, 2021).
Engineering of Supramolecular Synthons
Ethyl 4H-1,2,4-triazol-4-yl-acetate, a compound derived from glycine ethyl ester, showcases the compound's utility in creating three-dimensional chains of porous nanoballs from a supramolecular synthon. This highlights its potential applications in the development of new materials with specific porosity and structural characteristics, which could be valuable in catalysis, gas storage, or separation technologies (Naik et al., 2010).
Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones
The compound also facilitates the synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones, which are obtained via an iminophosphorane route. This process underscores its utility in generating thienopyrimidinones, a class of compounds known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties (Sun, Huang, & Ding, 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole hybrids, have shown cytotoxic activities against tumor cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through a variety of mechanisms, including inhibition of key enzymes or interaction with cellular receptors .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a range of biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Cellular Effects
Related 1,2,4-triazole compounds have shown cytotoxic activities against various tumor cell lines , suggesting that ethyl 2-{[(5-amino-1H-1,2,4-triazol-1-yl)carbothioyl]amino}acetate may have similar effects.
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. Related 1,2,4-triazole compounds are known to be thermally stable , suggesting that this compound may exhibit similar stability.
Properties
IUPAC Name |
ethyl 2-[(5-amino-1,2,4-triazole-1-carbothioyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2S/c1-2-14-5(13)3-9-7(15)12-6(8)10-4-11-12/h4H,2-3H2,1H3,(H,9,15)(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJHCOQZCAFELD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=S)N1C(=NC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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